(r)-3-Amino-5-phenylpentanoic acid

Description

The exact mass of the compound (r)-3-Amino-5-phenylpentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (r)-3-Amino-5-phenylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-3-Amino-5-phenylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJYCYZKUNRKFP-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147228-37-3 |

Source

|

| Record name | 147228-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(r)-3-Amino-5-phenylpentanoic acid chemical properties

An In-depth Technical Guide to (R)-3-Amino-5-phenylpentanoic Acid: Properties, Synthesis, and Applications

Executive Summary

(R)-3-Amino-5-phenylpentanoic acid is a non-proteinogenic, chiral β-amino acid that serves as a crucial building block in modern pharmaceutical research and development. Its structural similarity to endogenous neurotransmitters, particularly γ-aminobutyric acid (GABA), positions it as a molecule of significant interest in neuroscience. The presence of a stereocenter at the β-position (C3) and a phenyl group imparts specific conformational constraints and lipophilicity, making it a valuable scaffold for designing potent and selective therapeutic agents. This guide provides a comprehensive overview of its chemical properties, outlines a robust methodology for its asymmetric synthesis, details its spectroscopic signature, and explores its applications as a key intermediate in drug discovery, particularly for neurological disorders.

Physicochemical and Structural Properties

The fundamental properties of (R)-3-Amino-5-phenylpentanoic acid are summarized below. These characteristics are essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Reference(s) |

| IUPAC Name | (3R)-3-amino-5-phenylpentanoic acid | |

| CAS Number | 147228-37-3 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.25 g/mol | |

| Appearance | White to off-white or light yellow solid | |

| InChI Key | CJJYCYZKUNRKFP-SNVBAGLBSA-N | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | |

| Purity (Typical) | ≥97% | |

| Melting Point (HCl Salt) | 150-156°C | [1] |

Asymmetric Synthesis and Purification

The enantioselective synthesis of β-amino acids is a cornerstone of medicinal chemistry.[2] For (R)-3-Amino-5-phenylpentanoic acid, achieving high stereochemical fidelity at the C3 position is critical for its biological activity. Numerous strategies exist for asymmetric synthesis, including catalytic conjugate additions and the use of chiral auxiliaries.[3][4] An Evans auxiliary-based approach provides a reliable and scalable method for establishing the desired stereocenter.

Retrosynthetic Analysis

The core strategy involves the diastereoselective formation of the C-N bond. This can be achieved by first creating a β-hydroxy acid with the correct stereochemistry, followed by conversion of the hydroxyl group to an amino group with inversion of configuration (e.g., via an azide intermediate). The stereocenter of the β-hydroxy acid can be reliably set using an Evans aldol reaction between an enolate derived from a chiral oxazolidinone and 3-phenylpropanal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-3-Amino-5-phenylpentanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-5-phenylpentanoic acid is a chiral β-amino acid that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural motif is found in various biologically active molecules, and its stereochemistry is often critical for therapeutic efficacy. As a non-proteinogenic amino acid, it offers a scaffold for creating novel peptide mimics (peptidomimetics) and small molecule drugs with enhanced metabolic stability and specific binding properties. This guide provides a detailed overview of the primary strategies for the enantioselective synthesis of this valuable compound, followed by a comprehensive section on its analytical characterization to ensure chemical identity, purity, and enantiomeric integrity.

Part 1: Enantioselective Synthesis Strategies

The primary challenge in synthesizing (R)-3-Amino-5-phenylpentanoic acid lies in controlling the stereochemistry at the C3 position. Several robust strategies have been developed to achieve high enantiopurity, primarily falling into two categories: asymmetric synthesis and resolution of a racemic mixture.

Overview of Synthetic Approaches

Caption: Primary routes to enantiopure (R)-3-Amino-5-phenylpentanoic acid.

-

Asymmetric Synthesis via Chiral Auxiliaries (Evans' Asymmetric Aldol Reaction) : This is a highly reliable and widely used method for establishing stereocenters. It involves the use of a temporary chiral auxiliary, such as an Evans oxazolidinone, to direct the stereochemical outcome of a key bond-forming step. A subsequent transformation introduces the amine functionality, followed by the removal of the auxiliary to yield the desired product. This approach offers excellent predictability and high diastereoselectivity.[1][2]

-

Asymmetric Conjugate Addition : This powerful strategy involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated ester.[3][4] The stereochemistry is controlled by a chiral catalyst or a chiral nitrogen source. For the synthesis of (R)-3-Amino-5-phenylpentanoic acid, this would typically involve the conjugate addition of an ammonia equivalent to an ester of (E)-5-phenylpent-2-enoic acid in the presence of a chiral catalyst.

-

Resolution of Racemic 3-Amino-5-phenylpentanoic acid : In this classical approach, a racemic mixture of the amino acid is synthesized first. The enantiomers are then separated by reacting the mixture with a chiral resolving agent (e.g., an optically pure acid or base) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] Subsequently, the resolving agent is removed to yield the pure enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Part 2: Detailed Experimental Protocols

This section details a robust protocol for the asymmetric synthesis of the title compound, leveraging an Evans' auxiliary approach. This method is chosen for its high stereocontrol and well-documented reliability. The pathway involves the synthesis of a key intermediate, (R)-3-hydroxy-5-phenylpentanoic acid, followed by its stereospecific conversion to the target amine.

Workflow for Asymmetric Synthesis

Caption: Step-wise workflow for the synthesis via an Evans' auxiliary.

Protocol 1: Synthesis of (R)-3-hydroxy-5-phenylpentanoic acid

This protocol is adapted from established procedures for asymmetric aldol reactions.[1][2]

-

Acylation of Auxiliary : To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add propionyl chloride and allow the reaction to warm to 0 °C. Quench with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.

-

Titanium Enolate Formation : Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C. Add titanium tetrachloride (TiCl₄) dropwise, followed by diisopropylethylamine (DIPEA). Stir for 30 minutes.

-

Aldol Addition : To the titanium enolate solution, add 3-phenylpropanal dropwise at -78 °C. Stir for 2 hours, then warm to 0 °C over 1 hour.

-

Work-up and Auxiliary Cleavage : Quench the reaction with a mixture of THF and aqueous H₂O₂. Stir vigorously until the layers become clear. Separate the layers and extract the aqueous phase. Combine organic layers, dry, and concentrate. Dissolve the crude product in a THF/water mixture, cool to 0 °C, and add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Stir until the reaction is complete (monitored by TLC). Acidify the mixture with 1N HCl and extract the product, (R)-3-hydroxy-5-phenylpentanoic acid, with ethyl acetate.

Protocol 2: Conversion to (R)-3-Amino-5-phenylpentanoic acid

This protocol employs a Mitsunobu reaction for stereospecific conversion of the hydroxyl group to an amine with inversion of configuration.

-

Esterification : Protect the carboxylic acid of the hydroxy acid intermediate, for example, as a methyl ester using trimethylsilyldiazomethane in a mixture of benzene and methanol at 0 °C.

-

Mitsunobu Reaction : Dissolve the methyl (R)-3-hydroxy-5-phenylpentanoate in anhydrous THF at 0 °C. Add triphenylphosphine (PPh₃), followed by diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). Finally, add diphenylphosphoryl azide (DPPA) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Purification of Azide : Concentrate the reaction mixture and purify the resulting methyl (S)-3-azido-5-phenylpentanoate by silica gel chromatography.

-

Azide Reduction : Dissolve the azide in methanol and add a catalytic amount of 10% Palladium on Carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Saponification and Isolation : Filter the reaction mixture through Celite to remove the catalyst. Add LiOH to the filtrate to saponify the methyl ester. After the reaction is complete, acidify the solution carefully with 1N HCl to pH ~6-7 to precipitate the zwitterionic amino acid. Filter the solid, wash with cold water and ether, and dry under vacuum to yield (R)-3-Amino-5-phenylpentanoic acid.

Part 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the structure, purity, and enantiomeric excess of the synthesized (R)-3-Amino-5-phenylpentanoic acid.

Workflow for Analytical Characterization

Caption: A typical workflow for the complete characterization of the final product.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Phenyl protons (multiplet, ~7.1-7.3 ppm), CH-NH₂ proton (multiplet, ~3.2-3.4 ppm), CH₂-Ph protons (multiplet, ~2.6-2.8 ppm), CH₂-COOH protons (doublet of doublets, ~2.3-2.5 ppm), CH₂ adjacent to phenyl (multiplet, ~1.7-1.9 ppm). |

| ¹³C NMR | Carboxyl carbon (~175-178 ppm), Phenyl carbons (~126-142 ppm), CH-NH₂ carbon (~48-52 ppm), CH₂-COOH carbon (~40-43 ppm), CH₂-Ph carbon (~32-35 ppm), CH₂ adjacent to phenyl (~30-33 ppm). |

| Mass Spec. | Expected [M+H]⁺ ion at m/z = 194.12. |

(Note: Exact chemical shifts can vary based on the solvent and pH.)

Enantiomeric Purity Analysis

The enantiomeric excess (e.e.) is the most critical measure of success for an asymmetric synthesis. It is determined primarily by Chiral High-Performance Liquid Chromatography (HPLC).

Protocol 3: Chiral HPLC Analysis

-

Sample Preparation : Dissolve a small amount of the final product in the mobile phase. Derivatization is sometimes required to improve resolution and detection, for example, by reacting the amine with a fluorogenic agent like o-phthaldialdehyde (OPA) or creating an amide with a UV-active chromophore. However, direct analysis on certain columns is also possible.[6]

-

Chromatographic Conditions :

-

Chiral Stationary Phase (CSP) : Polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® series) are highly effective for separating amino acid enantiomers.[6][7]

-

Mobile Phase : A mixture of an organic modifier (e.g., isopropanol, ethanol) and a buffered aqueous phase or a non-polar solvent system (e.g., hexane/isopropanol) is typically used.

-

Detection : UV detection (if the molecule or a derivative contains a chromophore) or mass spectrometry (LC-MS).

-

-

Data Analysis : The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .

Optical Rotation

Optical rotation confirms the bulk chirality of the sample and provides a key physical constant for the compound.

-

Measurement : The specific rotation [α] is measured using a polarimeter.[8][9] The measurement is typically performed at the sodium D-line (589 nm) at a specific temperature (e.g., 25 °C) and concentration in a specified solvent (e.g., methanol or water).

-

Expected Value : (R)-3-Amino-5-phenylpentanoic acid is expected to be levorotatory (rotate plane-polarized light to the left), exhibiting a negative specific rotation value. The magnitude must be compared to literature values to confirm enantiopurity.

Conclusion

The synthesis and characterization of (R)-3-Amino-5-phenylpentanoic acid require precise control over stereochemistry and rigorous analytical validation. The asymmetric synthesis approach using a chiral auxiliary provides a reliable and high-yielding pathway to the enantiomerically pure compound. Subsequent characterization by NMR and mass spectrometry confirms the chemical structure, while chiral HPLC and polarimetry are indispensable for verifying the enantiomeric integrity. The protocols and methodologies outlined in this guide offer a robust framework for researchers engaged in the synthesis of this and other valuable chiral β-amino acids for applications in drug discovery and development.

References

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Available at: [Link]

-

Sewald, N. (1996). Stereoselective synthesis of β-amino acids via conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters — Recent advances. Semantic Scholar. Available at: [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

Juaristi, E., et al. (1996). Enantioselective synthesis of β-amino acids. 7. Preparation of enantiopure α-substituted β-amino acids from 1-benzoyl-2(S)-tert-butyl-3-methylperhydropyrimidin-4-one. Tetrahedron: Asymmetry. Available at: [Link]

- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.

-

Kim, H., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). National Institutes of Health (NIH). Available at: [Link]

-

5-Aminopentanoic acid 1H NMR Spectrum. Human Metabolome Database. Available at: [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

-

Kim, H., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. Available at: [Link]

- Davankov, V. A. (2003). Chiral Separation by HPLC Using the Ligand-Exchange Principle.

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). National Institutes of Health (NIH). Available at: [Link]

- Hyun, M. H. (2012). Liquid Chromatographic Resolution of α-Amino Acids on Chiral Stationary Phases by HPLC. Chosun University.

-

Optical Activity. (2023). OpenStax. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Chiral Technologies Amino Acid Database. HPLC. Available at: [Link]

-

(R)-3-Hydroxy-5-phenylpentanoic acid. PubChem. Available at: [Link]

- Resolution of racemic amino acids. Google Patents.

-

Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Available at: [Link]

-

Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade. (2023). ChemRxiv. Available at: [Link]

-

Optical Activity. (2021). Chemistry LibreTexts. Available at: [Link]

-

Cook, C. W., et al. Detection Limits for Chiral Amino Acids Using a Polarization Camera. Universities Space Research Association. Available at: [Link]

-

Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (2019). National Institutes of Health (NIH). Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI. Available at: [Link]

-

Comparison of the 1D 13C NMR spectra of 20 biogenic amino acids. ResearchGate. Available at: [Link]

Sources

- 1. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

(r)-3-Amino-5-phenylpentanoic acid mechanism of action

An in-depth technical guide on the mechanism of action of (r)-3-Amino-5-phenylpentanoic acid and its structural analogs.

Introduction

(r)-3-Amino-5-phenylpentanoic acid is a chiral gamma-aminobutyric acid (GABA) analog. While this specific molecule is not extensively documented in mainstream pharmacological literature, its structural characteristics place it within a class of compounds known for their significant neuromodulatory effects. The key structural features—the gamma-amino acid backbone, the (R)-stereochemistry, and the phenyl group—are reminiscent of well-established therapeutic agents. This guide will, therefore, focus on the mechanisms of action of its closest and most studied structural and functional analogs, primarily Baclofen and to a lesser extent, the gabapentinoids like Pregabalin , to infer the probable mechanism of action for (r)-3-Amino-5-phenylpentanoic acid.

Baclofen, with its (R)-enantiomer being the active form and containing a phenyl ring, serves as a primary reference compound. It is a muscle relaxant and antispasmodic agent. Pregabalin, another GABA analog, is an anticonvulsant, analgesic, and anxiolytic. Understanding the mechanisms of these drugs provides a robust framework for predicting the biological activity of (r)-3-Amino-5-phenylpentanoic acid.

Core Mechanism of Action: GABAB Receptor Agonism

The principal mechanism of action for Baclofen, and likely for (r)-3-Amino-5-phenylpentanoic acid, is its role as a selective agonist for the GABAB receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of GABA in the central and peripheral nervous system.

GABAB Receptor Structure and Function

GABAB receptors are heterodimers, composed of GABAB1 and GABAB2 subunits. The GABAB1 subunit is responsible for binding the agonist, such as Baclofen, while the GABAB2 subunit is required for trafficking the receptor to the cell surface and for G-protein coupling.

Signaling Pathways

Upon agonist binding, the GABAB receptor activates associated Gi/o proteins, leading to a cascade of downstream signaling events:

-

Inhibition of Adenylyl Cyclase : The activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels :

-

Presynaptic Inhibition : At presynaptic terminals, GABAB receptor activation inhibits neurotransmitter release by reducing calcium influx through voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels.

-

Postsynaptic Inhibition : On postsynaptic membranes, GABAB receptor activation leads to hyperpolarization by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions.

-

Potential Alternative Mechanism: Gabapentinoid-like Action

While GABAB agonism is the most probable mechanism, it is worth considering the mechanism of another class of GABA analogs, the gabapentinoids (e.g., Pregabalin and Gabapentin). These drugs do not act on GABA receptors but instead bind with high affinity to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels.

Role of the α2δ Subunit

The α2δ subunit is an auxiliary protein that plays a crucial role in the trafficking and function of VGCCs. By binding to the α2δ-1 and α2δ-2 subunits, gabapentinoids are thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing calcium influx and subsequent neurotransmitter release.

Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of (r)-3-Amino-5-phenylpentanoic acid, a series of in vitro and in vivo experiments would be required.

In Vitro Assays

-

Radioligand Binding Assays :

-

Objective : To determine the binding affinity of (r)-3-Amino-5-phenylpentanoic acid to GABAB receptors and the α2δ subunit of VGCCs.

-

Methodology :

-

Prepare cell membrane fractions from tissues or cell lines expressing the target receptors (e.g., rat cortical membranes for GABAB, cells overexpressing α2δ-1).

-

Incubate the membranes with a specific radioligand (e.g., [3H]GABA for GABAB receptors, [3H]gabapentin for α2δ).

-

Add increasing concentrations of unlabeled (r)-3-Amino-5-phenylpentanoic acid to compete with the radioligand.

-

Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of the test compound.

-

-

-

[35S]GTPγS Binding Assay :

-

Objective : To assess the functional activity (agonism/antagonism) at GABAB receptors.

-

Methodology :

-

Use cell membranes expressing GABAB receptors.

-

In the presence of GDP, incubate the membranes with [35S]GTPγS and varying concentrations of (r)-3-Amino-5-phenylpentanoic acid.

-

Agonist binding will activate the G-protein, leading to the exchange of GDP for [35S]GTPγS.

-

Measure the amount of incorporated [35S]GTPγS to quantify G-protein activation.

-

-

Electrophysiology

-

Objective : To measure the effect of (r)-3-Amino-5-phenylpentanoic acid on ion channel activity and neuronal excitability.

-

Methodology :

-

Use patch-clamp recordings from cultured neurons or brain slices.

-

Apply (r)-3-Amino-5-phenylpentanoic acid to the bath and record changes in postsynaptic currents (e.g., activation of GIRK currents) or presynaptic neurotransmitter release (e.g., reduction in excitatory postsynaptic currents).

-

Quantitative Data Summary

The following table summarizes the binding affinities of Baclofen and Gabapentin for their respective targets, which would be the benchmark for evaluating (r)-3-Amino-5-phenylpentanoic acid.

| Compound | Target | Binding Affinity (Ki) | Primary Effect |

| (R)-Baclofen | GABAB Receptor | ~1 µM | Agonist |

| Gabapentin | α2δ-1 subunit of VGCC | ~40-100 nM | Binding and modulation |

| Pregabalin | α2δ-1 subunit of VGCC | ~20-40 nM | Binding and modulation |

Conclusion

Based on structural similarity to Baclofen, the most probable primary mechanism of action for (r)-3-Amino-5-phenylpentanoic acid is as a selective agonist of the GABAB receptor. This action would lead to both presynaptic inhibition of neurotransmitter release, through the modulation of voltage-gated calcium channels, and postsynaptic hyperpolarization, via the activation of GIRK potassium channels. A secondary, less likely but plausible mechanism, could involve interaction with the α2δ subunit of voltage-gated calcium channels, similar to gabapentinoids. Definitive elucidation of its mechanism would require rigorous experimental validation as outlined above. The insights gained from such studies would be critical for the potential development of this compound as a therapeutic agent for conditions such as spasticity, pain, and anxiety.

References

-

Terunuma, M. (2018). GABAB Receptor Signaling in the Brain. The Journal of Physiological Sciences, 68(5), 539-548. [Link]

-

Benke, D. (2022). Molecular architecture and function of GABAB receptors. Journal of Neurochemistry, 162(4), 339-356. [Link]

-

Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in Pharmacology, 58, 123-147. [Link]

-

Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2009). The α2δ subunits of voltage-gated calcium channels: more than just accessories. Trends in Neurosciences, 32(9), 484-491. [Link]

-

Dolphin, A. C. (2012). Calcium channel auxiliary α2δ and β subunits: trafficking and one step beyond. Nature Reviews Neuroscience, 13(8), 542-555. [Link]

An In-depth Technical Guide to (r)-3-Amino-5-phenylpentanoic acid: A Chiral Building Block with Unexplored Neurological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(r)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative recognized primarily for its role as a versatile building block in medicinal chemistry and pharmaceutical research.[1] While its direct biological activity remains largely uncharacterized in publicly accessible literature, its structural features suggest a potential for interaction with neurological pathways, particularly those involving γ-aminobutyric acid (GABA) systems. This guide provides a comprehensive overview of its known applications in synthesis, its physicochemical properties, and a prospective look into its hypothesized biological relevance. Furthermore, we present detailed, standardized experimental protocols for researchers to investigate its potential pharmacological profile, thereby offering a roadmap for future research into this intriguing molecule.

Introduction

In the landscape of drug discovery, particularly in the realm of neuroscience, the development of novel molecular entities with the potential to modulate neurotransmitter systems is of paramount importance. (r)-3-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, has emerged as a valuable synthetic intermediate.[1] Its utility is particularly noted in the construction of complex peptides and as a scaffold for drugs targeting neurological disorders.[1][2] The chirality of the molecule, coupled with its amino acid backbone and a phenylpentanoic acid side chain, presents a unique structural motif that is suggestive of potential biological activity. This guide aims to consolidate the existing knowledge on (r)-3-Amino-5-phenylpentanoic acid and to provide a forward-looking perspective on how its biological functions could be systematically elucidated.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (r)-3-Amino-5-phenylpentanoic acid is fundamental for its application in both chemical synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.25 g/mol | [3] |

| CAS Number | 147228-37-3 | [3] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

Synthesis and Chemical Applications

The primary documented application of (r)-3-Amino-5-phenylpentanoic acid is as a chiral building block in organic synthesis. Its protected forms, such as Boc-(R)-3-amino-5-phenylpentanoic acid, are instrumental in peptide synthesis, allowing for the controlled and sequential addition of amino acid residues to construct well-defined peptide chains. This is crucial for creating novel therapeutic peptides and peptidomimetics.

Hypothesized Biological Relevance and Future Research Directions

The structural similarity of (r)-3-Amino-5-phenylpentanoic acid to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) provides a strong rationale for investigating its potential neurological activity. Many GABA analogues are known to possess therapeutic properties as anticonvulsants, anxiolytics, and analgesics.

Potential as a GABAergic Modulator

GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[4] The structural flexibility of (r)-3-Amino-5-phenylpentanoic acid, conferred by its pentanoic acid backbone, may allow it to interact with one or both of these receptor types.

-

GABAA Receptors: These are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron.[5] It is plausible that (r)-3-Amino-5-phenylpentanoic acid could act as an agonist, antagonist, or an allosteric modulator at a specific subunit interface of the GABAA receptor complex.[6][7][8]

-

GABAB Receptors: These are G-protein coupled receptors that, upon activation, lead to downstream signaling cascades, including the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels.[4] The potential of (r)-3-Amino-5-phenylpentanoic acid to bind to and modulate GABAB receptors warrants investigation.

Neuroprotective Potential

Given its purported ability to cross the blood-brain barrier, (r)-3-Amino-5-phenylpentanoic acid could also be explored for neuroprotective properties.[1] Neuroprotection involves a variety of mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[9] Future studies could investigate whether this compound can mitigate neuronal damage in models of neurodegenerative diseases or ischemic injury.

Proposed Experimental Protocols for Biological Characterization

To move from hypothesis to evidence, a systematic biological evaluation of (r)-3-Amino-5-phenylpentanoic acid is necessary. The following are detailed, standardized protocols that can be employed to characterize its activity.

Radioligand Binding Assays

This protocol is designed to determine if (r)-3-Amino-5-phenylpentanoic acid binds to GABAA or GABAB receptors.

Objective: To assess the binding affinity of (r)-3-Amino-5-phenylpentanoic acid for GABAA and GABAB receptors.

Materials:

-

Rat cortical tissue homogenates

-

[³H]Muscimol (for GABAA receptors)

-

[³H]CGP54626 (for GABAB receptors)

-

(r)-3-Amino-5-phenylpentanoic acid

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add a fixed concentration of the radioligand ([³H]Muscimol or [³H]CGP54626).

-

Add increasing concentrations of (r)-3-Amino-5-phenylpentanoic acid (e.g., from 1 nM to 1 mM).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

In Vitro Functional Assay: Whole-Cell Patch-Clamp Electrophysiology

This protocol will determine if (r)-3-Amino-5-phenylpentanoic acid has a functional effect on neurons, for instance, by modulating GABAergic currents.

Objective: To evaluate the functional activity of (r)-3-Amino-5-phenylpentanoic acid on GABAA receptor-mediated currents in cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

External and internal recording solutions

-

GABA

-

(r)-3-Amino-5-phenylpentanoic acid

Procedure:

-

Culture primary neurons on glass coverslips.

-

Place a coverslip in the recording chamber of the patch-clamp setup and perfuse with external solution.

-

Form a gigaseal and establish a whole-cell recording configuration on a neuron.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply GABA at its EC₅₀ concentration to elicit a baseline current.

-

Co-apply GABA with increasing concentrations of (r)-3-Amino-5-phenylpentanoic acid.

-

Record the changes in the current amplitude and kinetics.

-

Analyze the data to determine if the compound potentiates or inhibits the GABA-evoked current.

In Vivo Behavioral Model: Elevated Plus Maze

This protocol can assess the potential anxiolytic or anxiogenic effects of the compound in rodents.

Objective: To determine the effect of (r)-3-Amino-5-phenylpentanoic acid on anxiety-like behavior in mice.

Materials:

-

Elevated plus maze apparatus

-

Adult male mice

-

(r)-3-Amino-5-phenylpentanoic acid dissolved in a suitable vehicle

-

Vehicle control

-

Positive control (e.g., diazepam)

Procedure:

-

Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Administer (r)-3-Amino-5-phenylpentanoic acid, vehicle, or positive control intraperitoneally 30 minutes before testing.

-

Place each mouse individually in the center of the elevated plus maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the time spent in the open arms and the number of entries into the open and closed arms.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA).

Data Presentation

Quantitative data from the proposed experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Radioligand | Ki (nM) ± SEM |

| (r)-3-Amino-5-phenylpentanoic acid | GABAA | [³H]Muscimol | TBD |

| (r)-3-Amino-5-phenylpentanoic acid | GABAB | [³H]CGP54626 | TBD |

| Positive Control (e.g., GABA) | GABAA | [³H]Muscimol | TBD |

| Positive Control (e.g., Baclofen) | GABAB | [³H]CGP54626 | TBD |

Table 2: Electrophysiological Effects on GABAA Receptors

| Compound | Concentration | Effect on GABA-evoked current (% of control) ± SEM |

| (r)-3-Amino-5-phenylpentanoic acid | 1 µM | TBD |

| (r)-3-Amino-5-phenylpentanoic acid | 10 µM | TBD |

| (r)-3-Amino-5-phenylpentanoic acid | 100 µM | TBD |

| Positive Control (e.g., Diazepam) | 1 µM | TBD |

Visualization of Workflows and Pathways

Diagrams can effectively illustrate the experimental workflows and the potential signaling pathways involved.

Caption: Proposed experimental workflow for characterizing the biological activity.

Caption: Hypothesized modulation of GABA receptor signaling pathways.

Conclusion

(r)-3-Amino-5-phenylpentanoic acid is a chiral molecule with established utility as a synthetic building block in pharmaceutical chemistry. While its own biological activity has not been a subject of extensive investigation, its structural characteristics strongly suggest the potential for interaction with the central nervous system, particularly with GABAergic pathways. This guide has provided a comprehensive overview of its known attributes and has laid out a clear and detailed experimental framework for elucidating its potential pharmacological profile. The protocols and research directions outlined herein are intended to serve as a valuable resource for researchers and drug development professionals, encouraging the exploration of this compound's full therapeutic potential. The journey from a synthetic intermediate to a potential therapeutic agent is a long one, but for (r)-3-Amino-5-phenylpentanoic acid, the scientific rationale for embarking on this journey is compelling.

References

-

Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Retrieved from [Link]

-

PubMed. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

-

Amazon S3. (2025). Supporting Information Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity (R)-3-Amino-5-phenylpentanoic Acid Hydrochloride for Pharmaceutical Synthesis and Research. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-5-phenylpentanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

-

MDPI. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

-

PubMed. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

-

MDPI. (n.d.). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). GABAA receptors: structure, function, pharmacology, and related disorders. Retrieved from [Link]

-

MDPI. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-3-Amino-5-phenylpentanoic acid [sigmaaldrich.com]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Amino-5-Phenylpentanoic Acid: From Discovery to a Key Neurological Building Block

Abstract

This technical guide provides a comprehensive overview of 3-amino-5-phenylpentanoic acid, a chiral β-amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. While the definitive "discovery" of this compound is not pinpointed to a single seminal publication, its significance has grown alongside the exploration of γ-aminobutyric acid (GABA) analogues for the treatment of neurological disorders. This guide will delve into the historical context of its development, detail stereoselective synthetic approaches, explore its known and potential pharmacological applications, and provide insights into its role as a versatile scaffold for novel therapeutics.

Introduction: The Rise of GABA Analogues and the Place of 3-Amino-5-Phenylpentanoic Acid

The story of 3-amino-5-phenylpentanoic acid is intrinsically linked to the broader history of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The therapeutic potential of modulating the GABAergic system has been a cornerstone of neuropharmacology for decades, leading to the development of blockbuster drugs like gabapentin and pregabalin.[1] These 3-alkylated GABA analogues were designed as more lipophilic versions of GABA to enhance their ability to cross the blood-brain barrier.[1]

Within this context, 3-amino-5-phenylpentanoic acid represents a structurally distinct yet functionally related molecule. As a β-amino acid, the amino group is positioned on the third carbon atom of the pentanoic acid backbone, offering a different spatial arrangement compared to the γ-position in GABA. The presence of a phenyl group at the 5-position introduces significant lipophilicity and potential for specific interactions with biological targets. This unique combination of features has made it a sought-after chiral building block for the synthesis of more complex molecules, particularly in the realm of peptide and protein mimetics for neurological applications.[2][3]

Historical Perspective and Key Milestones

While a singular "discovery" paper for 3-amino-5-phenylpentanoic acid is not readily apparent in the scientific literature, its emergence can be traced through the increasing interest in non-natural amino acids for drug development. The timeline below highlights key conceptual advancements that paved the way for its use:

-

Mid-20th Century: The identification and characterization of GABA as the principal inhibitory neurotransmitter in the brain laid the foundation for the entire field of GABAergic pharmacology.

-

1970s-1980s: The development of the first GABA analogues, such as baclofen, and the subsequent discovery of gabapentin, demonstrated the therapeutic potential of molecules that could modulate the GABA system without directly acting on GABA receptors.[1]

-

1990s-Present: A surge in the development of stereoselective synthesis methods for chiral β-amino acids provided chemists with the tools to create structurally diverse molecules like 3-amino-5-phenylpentanoic acid with high enantiomeric purity. This period saw the increasing use of such building blocks in the design of peptidomimetics and other complex therapeutic agents.

The commercial availability of both the (R) and (S) enantiomers of 3-amino-5-phenylpentanoic acid from various chemical suppliers today is a testament to its established utility in the research and development sector.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 3-amino-5-phenylpentanoic acid is crucial for its application in drug discovery, as the stereochemistry of a molecule often dictates its biological activity. Several general strategies for the synthesis of chiral β-amino acids can be adapted to produce this specific compound.

Asymmetric Conjugate Addition

One of the most common and powerful methods for the stereoselective synthesis of β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. This approach allows for the introduction of the amino group at the β-position with high stereocontrol.

Conceptual Workflow:

Figure 1: Conceptual workflow for asymmetric conjugate addition.

Detailed Protocol (Adapted from similar syntheses):

-

Preparation of the α,β-Unsaturated Ester: Cinnamic acid is converted to its corresponding acid chloride and then reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral α,β-unsaturated imide.

-

Stereoselective Conjugate Addition: The chiral imide is then subjected to a conjugate addition reaction with a suitable nitrogen nucleophile, for example, lithium benzylamide. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the desired stereoisomer of the protected β-amino acid.

-

Hydrolysis and Deprotection: The chiral auxiliary is cleaved, typically under mild hydrolytic conditions, and the protecting groups on the nitrogen and carboxyl functionalities are removed to yield the final product, 3-amino-5-phenylpentanoic acid.

Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 3-amino-5-phenylpentanoic acid followed by resolution of the enantiomers.

Conceptual Workflow:

Figure 2: Conceptual workflow for the resolution of racemic mixtures.

Detailed Protocol (General Procedure):

-

Racemic Synthesis: A non-stereoselective synthesis is employed to produce a 50:50 mixture of the (R) and (S) enantiomers of 3-amino-5-phenylpentanoic acid.

-

Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, such as a chiral acid (e.g., (R)-(-)-mandelic acid) or a chiral base, to form a mixture of diastereomeric salts.

-

Separation: The diastereomeric salts, which have different physical properties, are then separated by fractional crystallization or chromatography.

-

Liberation of Enantiomers: The separated diastereomeric salts are treated with an acid or base to liberate the enantiomerically pure (R)- and (S)-3-amino-5-phenylpentanoic acid.

Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in 3-amino-5-phenylpentanoic acid stems from its classification as a GABA analogue. While direct and comprehensive studies on its specific biological activity are not extensively published, its utility as a building block for neurologically active compounds provides strong inferential evidence of its potential to interact with components of the central nervous system.

Role as a GABA Analogue

As a structural analogue of GABA, it is hypothesized that 3-amino-5-phenylpentanoic acid may exert its effects through several potential mechanisms:

-

Direct Receptor Binding: Although less likely for many GABA analogues like gabapentin, there is a possibility of weak interaction with GABA receptors (GABA-A or GABA-B).[4] However, the primary mechanism of action for many clinically used GABA analogues is not direct receptor agonism.

-

Modulation of GABA Metabolism: The compound could potentially influence the enzymes involved in the synthesis or degradation of GABA, such as glutamic acid decarboxylase (GAD) or GABA transaminase (GABA-T), leading to altered GABA levels in the brain.

-

Interaction with Other CNS Targets: It is now understood that many GABA analogues, including gabapentin and pregabalin, exert their effects by binding to the α2δ subunit of voltage-gated calcium channels. It is plausible that 3-amino-5-phenylpentanoic acid or its derivatives could interact with this or other CNS targets.

Further research is required to elucidate the precise molecular targets and pharmacological effects of 3-amino-5-phenylpentanoic acid itself.

Application in the Synthesis of Bioactive Molecules

The most significant and well-documented application of 3-amino-5-phenylpentanoic acid is as a chiral building block in the synthesis of more complex and potent pharmaceutical agents.[2][3] Its unique structure allows for the creation of peptidomimetics with improved pharmacokinetic properties, such as increased stability to enzymatic degradation and enhanced cell permeability.

Table 1: Potential Therapeutic Applications of Derivatives

| Therapeutic Area | Rationale for Use of 3-Amino-5-phenylpentanoic Acid Scaffold |

| Neuropathic Pain | The GABAergic system is a key target for the treatment of neuropathic pain. |

| Epilepsy | Enhancing GABAergic inhibition is a proven strategy for seizure control. |

| Anxiety Disorders | Modulation of the GABA system is a cornerstone of anxiolytic drug action. |

| Neurodegenerative Diseases | Potential for neuroprotective effects through modulation of neuronal excitability.[2] |

Future Directions and Conclusion

3-Amino-5-phenylpentanoic acid stands as a testament to the ongoing evolution of medicinal chemistry, where the development of novel, non-natural building blocks is a critical driver of innovation. While its own pharmacological profile is not yet fully characterized, its value as a chiral scaffold for the synthesis of new chemical entities targeting the central nervous system is firmly established.

Future research in this area will likely focus on several key aspects:

-

Elucidation of the Pharmacological Profile: Detailed in vitro and in vivo studies are needed to determine the specific molecular targets and biological activities of both the (R) and (S) enantiomers of 3-amino-5-phenylpentanoic acid.

-

Development of Novel Synthetic Methodologies: The creation of more efficient and scalable stereoselective syntheses will further enhance its accessibility for research and development.

-

Expansion of its Application in Drug Discovery: The continued use of this versatile building block in the design of novel peptidomimetics and other complex molecules holds promise for the discovery of new treatments for a range of neurological and other disorders.

References

-

Chem-Impex. (n.d.). Boc-(S)-3-amino-5-phenylpentanoic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity (R)-3-Amino-5-phenylpentanoic Acid Hydrochloride for Pharmaceutical Synthesis and Research. Retrieved from [Link]

- Haurena, C., Le Gall, E., Sengmany, S., Martens, T., & Troupel, M. (2010). A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. The Journal of Organic Chemistry, 75(8), 2645–2650.

- Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.

-

MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenylpentanoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-5-phenylpentanoic acid. PubChem. Retrieved from [Link]

- Rose, M. A., & Kam, P. C. A. (2002). Gabapentin: pharmacology and its use in pain management. Anaesthesia, 57(5), 451–462.

- Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1897.

- Tsetlin, V., & Hucho, F. (2004). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 90(5), 1017-1028.

Sources

Physicochemical properties of (r)-3-Amino-5-phenylpentanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of (r)-3-Amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(r)-3-Amino-5-phenylpentanoic acid is a chiral non-proteinogenic β-amino acid that serves as a critical building block in medicinal chemistry and pharmaceutical development. Its unique structural features, combining a phenyl group with a pentanoic acid backbone, make it a valuable synthon for creating peptidomimetics and other biologically active molecules.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and analytical development. This guide provides a comprehensive overview of these properties, detailing not just the values but also the underlying scientific principles and the experimental methodologies required for their validation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. (r)-3-Amino-5-phenylpentanoic acid is defined by its specific stereochemistry and molecular architecture.

-

IUPAC Name: (3R)-3-Amino-5-phenylpentanoic acid

-

Synonyms: (R)-β-Aminobenzenepentanoic acid

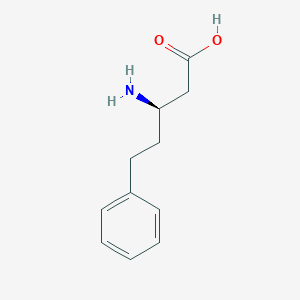

The molecule's structure is depicted below. The chirality at the C3 carbon is crucial for its biological interactions and must be confirmed in any synthetic batch.

Figure 1: Chemical structure of (r)-3-Amino-5-phenylpentanoic acid.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 147228-37-3 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.25 g/mol | [2] |

| Molecular Formula (HCl Salt) | C₁₁H₁₅NO₂ · HCl | [1] |

| Molecular Weight (HCl Salt) | 229.71 g/mol | [1] |

Physicochemical Properties

The physical and chemical behaviors of (r)-3-Amino-5-phenylpentanoic acid dictate its handling, reactivity, and formulation potential. The data presented here are a combination of experimentally determined values for the more stable hydrochloride salt and predicted values for the free amino acid.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white powder | Experimental (HCl Salt)[1] |

| Melting Point | 150-156 °C | Experimental (HCl Salt)[1] |

| Boiling Point | Not available | Expected to decompose before boiling |

| Solubility | pH-dependent | Highly soluble in aqueous acid; sparingly soluble in non-polar organic solvents.[3] |

| pKa₁ (Carboxyl) | ~2-3 (Predicted) | Typical for β-amino acids |

| pKa₂ (Ammonium) | ~9-10 (Predicted) | Typical for β-amino acids |

| LogP | -1.3 (Predicted) | For the related 5-amino-5-phenylpentanoic acid, suggesting high hydrophilicity.[4] |

Melting Point

The melting point is a critical indicator of purity. For the hydrochloride salt of (r)-3-Amino-5-phenylpentanoic acid, a melting range of 150-156 °C has been reported.[1] The range suggests typical behavior for a small organic molecule and can be used as a preliminary quality control check. The free amino acid is expected to have a higher melting point due to its zwitterionic nature, which allows for strong intermolecular ionic interactions.

-

Causality: The protonated amine and ionized carboxylate in the zwitterionic form create a crystal lattice with strong electrostatic forces, requiring more thermal energy to break than the ionic interactions in the hydrochloride salt.

-

Protocol: Melting Point Determination (Capillary Method)

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.

-

Solubility

As an amino acid, its solubility is fundamentally linked to the pH of the solvent due to its amphoteric nature.

-

In Acidic pH (pH < pI): The amino group is protonated (-NH₃⁺), and the carboxyl group is neutral (-COOH). The molecule carries a net positive charge, enhancing its solubility in polar protic solvents like water.

-

At the Isoelectric Point (pI): The molecule exists as a zwitterion (-NH₃⁺ and -COO⁻). Intermolecular electrostatic attractions are maximized, leading to minimum solubility in water.

-

In Basic pH (pH > pI): The carboxyl group is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge, again increasing its solubility in water.

In organic solvents, solubility is generally low. It is expected to be sparingly soluble in alcohols like ethanol and methanol and practically insoluble in non-polar solvents like hexane or dichloromethane.[5] For research applications, solvents like dimethyl sulfoxide (DMSO) are often used to create stock solutions.[5]

Acidity and Basicity (pKa)

Figure 2: Ionization states of (r)-3-Amino-5-phenylpentanoic acid.

-

Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Accurately weigh a sample of the amino acid and dissolve it in a known volume of deionized, CO₂-free water. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Acidic Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution with a standardized solution of HCl (e.g., 0.1 M), adding small, precise aliquots and recording the pH after each addition until the pH is stable around 1.5.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each aliquot addition until the pH is stable around 12.5.[6]

-

Data Analysis: Plot pH (y-axis) versus equivalents of titrant added (x-axis). The pKa values are the pH at the midpoints of the buffering regions (the flattest parts of the curve).[7][8] The first midpoint corresponds to pKa₁ (carboxyl group), and the second midpoint corresponds to pKa₂ (amino group). The isoelectric point (pI) is the pH at the first equivalence point.

-

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is required to confirm the structure, purity, and quantity of (r)-3-Amino-5-phenylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.1-7.3 ppm range), the methine proton at the chiral center (C3), and the various methylene protons along the pentanoic acid chain. The coupling patterns (multiplicity) will be key to assigning each proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 distinct carbon environments (unless there is accidental equivalence). Key signals would include the carbonyl carbon (~170-180 ppm), the aromatic carbons (~120-140 ppm), the chiral C3 carbon bearing the amino group (~50-60 ppm), and the aliphatic carbons of the chain (~20-40 ppm).[9][10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the key functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| N-H (Amine) | 3300-3500 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=C (Aromatic) | 1450-1600 | Ring Stretching |

| N-H (Amine) | 1550-1650 | Bending |

-

Expert Insight: In the solid state, the spectrum will reflect the zwitterionic form. The C=O stretch may be shifted to a lower frequency (~1550-1610 cm⁻¹) corresponding to the carboxylate anion (COO⁻), and broad, strong bands from the ammonium group (-NH₃⁺) will appear in the 2500-3100 cm⁻¹ region, overlapping with the C-H stretches.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI), the molecule will primarily be observed as the protonated molecular ion [M+H]⁺ at m/z 194.2.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing purity and quantifying the compound. Due to the lack of a strong chromophore other than the phenyl group, UV detection at low wavelengths (~210-220 nm) can be used, but for higher sensitivity and specificity, derivatization followed by fluorescence detection is the method of choice.[12]

Figure 3: Workflow for HPLC analysis with fluorescence detection.

-

Protocol: Purity Determination by RP-HPLC with Fluorescence Detection

-

Reagents & Standards: Prepare a stock solution of (r)-3-Amino-5-phenylpentanoic acid reference standard in a suitable diluent (e.g., 0.1 N HCl). Prepare working standards by serial dilution. OPA (o-phthalaldehyde) and FMOC (9-fluorenylmethoxycarbonyl chloride) are common derivatizing agents.[13]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Acetate, pH 7.2).

-

Mobile Phase B: HPLC-grade Acetonitrile or Methanol.

-

Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B is used to elute the derivatized amino acid and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detector: Fluorescence detector with excitation at 340 nm and emission at 450 nm (for OPA derivatives).

-

-

Derivatization & Injection: Use an autosampler programmed to mix the sample with the derivatizing agent in a specific ratio and for a set reaction time before injecting a fixed volume (e.g., 10 µL) onto the column.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

-

Conclusion

The physicochemical properties of (r)-3-Amino-5-phenylpentanoic acid are characteristic of a chiral, amphoteric molecule. Its solid-state nature, pH-dependent solubility, and distinct spectroscopic signatures provide a complete analytical profile. The experimental protocols detailed in this guide offer a robust framework for researchers to verify the identity, purity, and key characteristics of this important pharmaceutical building block, ensuring its quality and suitability for advanced applications in drug discovery and development.

References

-

PubChem. (n.d.). 5-Amino-5-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-Hydroxy-5-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-5-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

The Repository at St. Cloud State. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]

- Garg, U., & Al-shami, A. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 47–55.

-

ResearchGate. (2018). How to dissolve free amino acids? Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure). Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR shifts of amino acids and related compounds. Retrieved from [Link]

-

GeeksforGeeks. (2023). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]

-

BCO-DMO. (2018). Determination of Amino Acid Concentrations using HPLC. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

YouTube. (2023). FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. Retrieved from [Link]

-

Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid... Retrieved from [Link]

-

KNAUER. (n.d.). Determination of 17 AQC derivatized - Amino acids in baby food samples. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-oxohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-3-Amino-5-phenylpentanoic acid [sigmaaldrich.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. 5-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 15288730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 9. hmdb.ca [hmdb.ca]

- 10. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]

- 11. C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 13. agilent.com [agilent.com]

(R)-3-Amino-5-phenylpentanoic Acid: A Gabapentinoid-Class GABA Analogue for Neuromodulation

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of (R)-3-amino-5-phenylpentanoic acid, a chiral γ-amino acid and structural analogue of the neurotransmitter GABA. While structurally related to GABA, its primary mechanism of action aligns with the gabapentinoid class of drugs, targeting the α2δ subunit of voltage-gated calcium channels rather than directly modulating GABA receptors. This document details its stereoselective synthesis, elucidates its molecular mechanism of action, discusses its therapeutic potential in neurological disorders, and provides detailed protocols for its characterization in a research setting. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction: Beyond Direct GABAergic Action

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making it a prime target for therapeutic intervention in disorders characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and neuropathic pain. Consequently, the development of GABA analogues has been an intense area of research.[1] (R)-3-Amino-5-phenylpentanoic acid belongs to this class of molecules, possessing the core γ-amino acid structure.[2] However, a critical distinction must be made. Unlike direct GABA receptor agonists such as Baclofen, which targets GABA_B receptors, the therapeutic efficacy of many GABA analogues, including the widely-used drugs gabapentin and pregabalin, stems from a different mechanism.[1][3] These compounds, termed gabapentinoids, exert their effects by binding with high affinity to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4]

(R)-3-amino-5-phenylpentanoic acid is posited to function as a gabapentinoid. Its chemical structure, featuring a 3-amino group and a phenyl-substituted alkyl chain, makes it a valuable tool for exploring the structure-activity relationships of this class of compounds.[5][6] This guide will dissect the technical aspects of this molecule, from its synthesis to its functional characterization, providing the necessary framework for its investigation as a potential modulator of neuronal function.

Part 1: Enantioselective Synthesis and Characterization

The biological activity of chiral molecules is critically dependent on their stereochemistry. For gabapentinoids like pregabalin, the (S)-enantiomer possesses the desired pharmacological activity, while the (R)-enantiomer is significantly less active. Therefore, achieving high enantiomeric purity is paramount. The synthesis of the (R)-enantiomer of 3-amino-5-phenylpentanoic acid requires a robust stereoselective strategy.

Rationale for Synthetic Strategy

An effective approach involves an asymmetric aldol addition reaction using a chiral auxiliary, such as a chiral oxazolidinone, to establish the desired stereocenter. This method offers high diastereoselectivity and the chiral auxiliary can be subsequently removed without racemization. The following protocol is a representative method adapted from established procedures for synthesizing similar chiral β-hydroxy and β-amino acids.[7]

Key Reagents and Properties

| Reagent | Molar Mass ( g/mol ) | Purpose | Key Considerations |

| (R)-4-isopropyl-2-oxazolidinone | 129.16 | Chiral auxiliary | Must be of high enantiomeric purity. |

| Acetyl chloride | 78.50 | Acylating agent | Highly reactive; handle under inert atmosphere. |

| Titanium tetrachloride (TiCl₄) | 189.68 | Lewis acid catalyst | Moisture sensitive; use anhydrous solvents. |

| 3-Phenylpropanal | 134.18 | Aldehyde substrate | Starting material for the pentanoic acid backbone. |

| Lithium azide (LiN₃) | 48.95 | Azide source for amine introduction | Potentially explosive; handle with care. |

| Palladium on Carbon (Pd/C) | 106.42 (Pd) | Hydrogenation catalyst | Flammable; handle carefully. |

Experimental Protocol: Asymmetric Synthesis

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve (R)-4-isopropyl-2-oxazolidinone in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C.

-

Add n-butyllithium dropwise and stir for 15 minutes.

-

Add acetyl chloride dropwise and allow the reaction to warm to room temperature over 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with DCM. Purify by column chromatography to yield (R)-3-acetyl-4-isopropyl-2-oxazolidinone.

Step 2: Titanium-Mediated Aldol Addition

-

Dissolve the acylated auxiliary from Step 1 in anhydrous DCM and cool to -78 °C under nitrogen.

-

Add titanium tetrachloride (1.0 M in DCM) dropwise, followed by a tertiary amine base (e.g., triethylamine).

-

Add 3-phenylpropanal dropwise and stir at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the aldol adduct. Purify by column chromatography. The rationale for using a titanium Lewis acid is its ability to form a rigid chelated transition state, which, in conjunction with the chiral auxiliary, directs the facial selectivity of the enolate attack on the aldehyde, ensuring high diastereoselectivity.[7]

Step 3: Introduction of the Amino Group via Azide Displacement

-

Activate the hydroxyl group of the aldol product (e.g., via mesylation).

-

Displace the mesylate with lithium azide in a polar aprotic solvent like DMF. This S_N2 reaction proceeds with inversion of configuration, setting the stereochemistry at the C3 position.

Step 4: Reduction and Hydrolysis

-

Reduce the azide group to the primary amine using catalytic hydrogenation (H₂, 10% Pd/C) in methanol.

-

Hydrolyze the chiral auxiliary under basic conditions (e.g., lithium hydroxide in a THF/water mixture) to liberate (R)-3-amino-5-phenylpentanoic acid.

-